molecular formula C12H15F3N2O2 B11757600 2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate

2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate

Katalognummer: B11757600
Molekulargewicht: 276.25 g/mol
InChI-Schlüssel: MHAYUVLYDRKNEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C12H15F3N2O2. It is a derivative of pyridine and azetidine, and it is often used in research and development due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate typically involves the reaction of 2-(Azetidin-3-yl)ethylamine with pyridine derivatives under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizer .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyridine and azetidine, which can be further utilized in different chemical processes .

Wissenschaftliche Forschungsanwendungen

2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of certain enzymes and activation of specific receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate is unique due to its combination of the azetidine and pyridine rings, along with the trifluoroacetate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Eigenschaften

Molekularformel

C12H15F3N2O2

Molekulargewicht

276.25 g/mol

IUPAC-Name

2-[2-(azetidin-3-yl)ethyl]pyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H14N2.C2HF3O2/c1-2-6-12-10(3-1)5-4-9-7-11-8-9;3-2(4,5)1(6)7/h1-3,6,9,11H,4-5,7-8H2;(H,6,7)

InChI-Schlüssel

MHAYUVLYDRKNEA-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)CCC2=CC=CC=N2.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.